3-Chlorothiophene-2-carboxylic acid
Overview
Description
3-Chlorothiophene-2-carboxylic acid is an organic compound with the molecular formula C5H3ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties .
Synthetic Routes and Reaction Conditions:
Paal–Knorr Reaction: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents.
Reduction of Carboxylic Acids: A highly selective method for the direct step-down reduction of carboxylic acids to arenes using palladium catalysis has been described.
Industrial Production Methods: Industrial production of this compound typically involves the use of thioglycolic acid derivatives under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using metal hydrides or palladium catalysis.
Substitution: It can undergo substitution reactions, particularly halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium catalysts or metal hydrides.
Substitution: Halogenating agents like chlorine or bromine.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces hydrocarbons or alcohols.
Substitution: Produces halogenated or nitrated derivatives.
Mechanism of Action
Target of Action
It is known to be used in the synthesis of 3-chloro-n-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide .
Mode of Action
It is a chemical intermediate used in the synthesis of other compounds , and its mode of action would depend on the specific biochemical context of these compounds.
Biochemical Pathways
As a chemical intermediate, its effects on biochemical pathways would be determined by the properties of the final compounds it is used to synthesize .
Pharmacokinetics
As a chemical intermediate, its pharmacokinetic profile would likely be less relevant than that of the final compounds it is used to synthesize .
Result of Action
As a chemical intermediate, its effects would be determined by the properties of the final compounds it is used to synthesize .
Action Environment
As a chemical intermediate, these factors would likely be more relevant to the final compounds it is used to synthesize .
Scientific Research Applications
3-Chlorothiophene-2-carboxylic acid is used in various scientific research applications:
Comparison with Similar Compounds
- 2-Thiophenecarboxylic acid
- 3-Chloropyridine-2-carboxylic acid
- 2-Aminopyridine-3-carboxylic acid
Uniqueness: 3-Chlorothiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-chlorothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEAAHIHFFIMIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351483 | |
Record name | 3-Chlorothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59337-89-2 | |
Record name | 3-Chlorothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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